2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core substituted with a phenyl group at position 3 and a carbamothioylacetamide moiety linked to a 4-iodophenyl ring. The iodine atom at the para position of the phenyl ring enhances molecular weight (predicted ~450–470 g/mol) and introduces steric bulk and electronegativity, which may influence pharmacokinetic properties such as membrane permeability and target binding . Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and enzyme inhibitory activities, making this compound a candidate for similar applications .
Properties
Molecular Formula |
C18H14IN3O3S2 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C18H14IN3O3S2/c19-11-6-8-12(9-7-11)20-17(26)21-15(23)10-14-16(24)22(18(25)27-14)13-4-2-1-3-5-13/h1-9,14H,10H2,(H2,20,21,23,26) |
InChI Key |
HXGYONWFMZNHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thiourea derivative with a carbonyl compound to form the thiazolidinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Iodophenyl Carbamothioyl Group: The final step involves the reaction of the thiazolidinone derivative with 4-iodophenyl isothiocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity The 4-iodophenyl carbamothioyl group in the target compound differentiates it from analogues with methylphenyl (), chlorophenyl (), or triazole-linked iodophenyl (). The carbamothioyl moiety (C=S) in the target compound contrasts with acetamide (C=O) in ’s analogue. Thiourea derivatives often exhibit stronger hydrogen-bonding capacity, which could improve binding to targets like α-glucosidase or tumor cell receptors .
Cytotoxic and Anticancer Activity The trimethoxyphenyl-thiadiazole derivative () shows potent activity against MCF-7 and A549 cells, with IC₅₀ values in the low mg/mL range.
Enzyme Inhibition Compound 3g (), with a m-chlorophenyl-thiazole group, demonstrates 63% α-glucosidase inhibition.
Antimicrobial Activity
- Compound 20 (), featuring a 4-iodophenyl-triazole group, highlights iodine’s role in antimicrobial efficacy. The target compound’s carbamothioyl linkage may synergize with iodine to disrupt bacterial membrane integrity or enzyme function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
